molecular formula C4H6BrN3 B1526626 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole CAS No. 942060-54-0

4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Cat. No.: B1526626
CAS No.: 942060-54-0
M. Wt: 176.01 g/mol
InChI Key: FFQGJCDYFLYVPU-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is a heterocyclic compound with the molecular formula C4H6BrN3. It is characterized by the presence of a bromine atom and two methyl groups attached to a triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole typically involves the bromination of 2,5-dimethyl-1H-1,2,3-triazole. One common method includes the reaction of 2,5-dimethyl-1H-1,2,3-triazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 4-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-2,5-dimethyl-2H-1,2,3-triazole has diverse applications in scientific research:

Comparison with Similar Compounds

  • 4,5-Dibromo-2H-1,2,3-triazole
  • 2,5-Dimethyl-1H-1,2,3-triazole
  • 4-Bromo-1H-1,2,3-triazole

Comparison: 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is unique due to the presence of both bromine and methyl groups, which influence its chemical reactivity and biological activity. Compared to 4,5-dibromo-2H-1,2,3-triazole, it has fewer bromine atoms, which may result in different reactivity patterns. The presence of methyl groups distinguishes it from 4-bromo-1H-1,2,3-triazole, potentially affecting its steric and electronic properties .

Properties

IUPAC Name

4-bromo-2,5-dimethyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-3-4(5)7-8(2)6-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQGJCDYFLYVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00727169
Record name 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942060-54-0
Record name 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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